molecular formula C13H16BrNO2 B13477850 Methyl 4-(4-bromophenyl)piperidine-4-carboxylate

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate

Cat. No.: B13477850
M. Wt: 298.18 g/mol
InChI Key: SGOROOIBNLTXCJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a bromophenyl group attached to the piperidine ring and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by esterification with methanol. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(4-bromophenyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its overall biological activity. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-Cbz-piperidine:

    N-Phenyl-4-piperidinamine: This compound has a phenyl group attached to the piperidine ring, similar to the bromophenyl group in Methyl 4-(4-bromophenyl)piperidine-4-carboxylate.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a piperidine ring with a phenylamino group and a tert-butyl ester.

Uniqueness

This compound is unique due to the presence of both a bromophenyl group and a methyl ester functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-17-12(16)13(6-8-15-9-7-13)10-2-4-11(14)5-3-10/h2-5,15H,6-9H2,1H3

InChI Key

SGOROOIBNLTXCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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